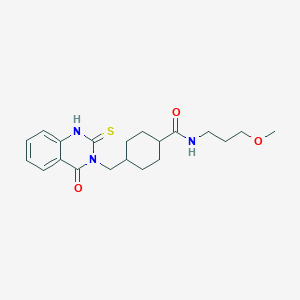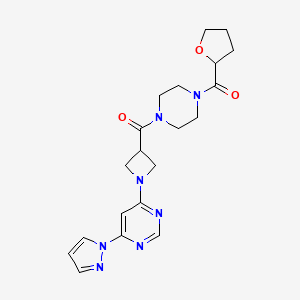
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry, including a pyrazole ring, a pyrimidine ring, an azetidine ring, a piperazine ring, and a tetrahydrofuran ring. These structural features suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound has several heterocyclic rings, which are rings containing atoms of at least two different elements. These include a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyrimidine ring (a six-membered ring with two nitrogen atoms), an azetidine ring (a four-membered ring with one nitrogen atom), and a piperazine ring (a six-membered ring with two nitrogen atoms). These rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups it contains. For example, the nitrogen atoms in the pyrazole, pyrimidine, azetidine, and piperazine rings could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple nitrogen atoms and the tetrahydrofuran ring could make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is associated with the synthesis and structural characterization of novel chemical entities. For instance, Lv et al. (2013) synthesized a series of novel pyrazole carboxamide derivatives containing piperazine moiety, emphasizing the importance of structural analysis through X-ray crystallography to confirm compound configurations Lv et al., 2013. Similarly, the work of Fahim et al. (2021) involved the synthesis of novel heterocyclic compounds with antimicrobial and anticancer activity, where molecular docking studies were utilized to explore the interaction of these compounds with various proteins Fahim et al., 2021.
Anticancer and Antimicrobial Applications
Several studies focus on the development of compounds with potential anticancer and antimicrobial activities. Kamal et al. (2012) designed anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, showing significant cytotoxicity against cervical cancer cells by inducing apoptosis through p53 activation Kamal et al., 2012. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents, some of which exhibited higher anticancer activity than the reference drug doxorubicin Hafez et al., 2016.
Novel Synthetic Pathways and Compound Diversity
Research by Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in thiophenes, leading to the synthesis of new thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating the versatility and potential for creating diverse chemical structures Pokhodylo et al., 2010.
Pharmacological Studies
Severina et al. (2021) developed a new HPLC method for determining related substances in the novel anticonvulsant agent Epimidin, highlighting the importance of analytical methods in the development of pharmaceutical compounds Severina et al., 2021.
Wirkmechanismus
The mechanism of action of a compound depends on its structure and the biological target it interacts with. Compounds containing pyrazole and pyrimidine rings, for example, have been found to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oxolan-2-yl-[4-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c28-19(24-6-8-25(9-7-24)20(29)16-3-1-10-30-16)15-12-26(13-15)17-11-18(22-14-21-17)27-5-2-4-23-27/h2,4-5,11,14-16H,1,3,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKJKIPSQUHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

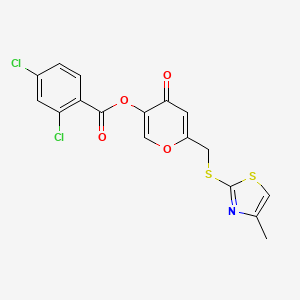
![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)
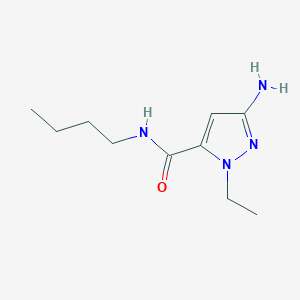
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)


![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
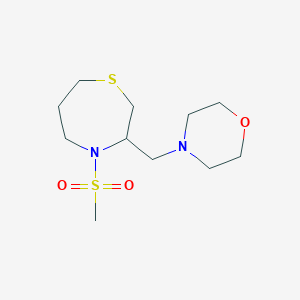
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)
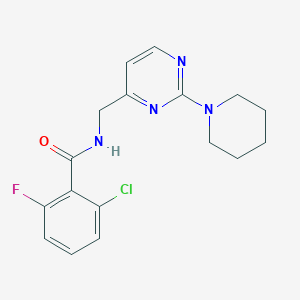

![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
